molecular formula C14H8F3NO2 B2391103 2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One CAS No. 892163-50-7

2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One

Cat. No.: B2391103
CAS No.: 892163-50-7
M. Wt: 279.218
InChI Key: ICVXPLDIRPNIOG-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furo[3,2-C]pyridin-4(5h)-one structure

Preparation Methods

Chemical Reactions Analysis

2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The furo[3,2-C]pyridin-4(5h)-one structure is crucial for binding to specific sites on proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar compounds to 2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One include:

The uniqueness of this compound lies in its furo[3,2-C]pyridin-4(5h)-one structure, which imparts distinct chemical and biological properties not found in the other similar compounds.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-5H-furo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO2/c15-14(16,17)9-3-1-2-8(6-9)12-7-10-11(20-12)4-5-18-13(10)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVXPLDIRPNIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(O2)C=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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